molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2674437
CAS No.: 1396878-69-5
M. Wt: 410.409
InChI Key: MGMYRYMZIYXOPQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzo[d][1,3]dioxol-5-ylmethyl group (a methylenedioxyphenyl derivative), a piperazine ring, a 4-fluorophenyl-substituted tetrazole, and a methanone bridge. The benzo[d][1,3]dioxol moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the piperazine ring contributes to solubility and pharmacokinetic properties . The 2H-tetrazol-5-yl group, a bioisostere for carboxylic acids, improves bioavailability and resistance to enzymatic degradation . The 4-fluorophenyl substituent may enhance lipophilicity and receptor interactions.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMYRYMZIYXOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Synthesis of the piperazine derivative: The benzo[d][1,3]dioxole derivative is then reacted with piperazine in the presence of a suitable base.

    Introduction of the tetrazole ring: The final step involves the reaction of the piperazine derivative with 4-fluorophenyl tetrazole under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of piperazine compounds can exhibit antidepressant properties. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders .
  • Anticancer Properties :
    • Compounds containing piperazine and tetrazole rings have shown promise in cancer therapy. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • The presence of the benzo[d][1,3]dioxole moiety may enhance the antimicrobial properties of the compound. Research has documented that derivatives with similar structures exhibit significant antibacterial and antifungal activities against a range of pathogens .

Biological Research Applications

  • Neuropharmacology :
    • The compound's ability to interact with neurotransmitter systems makes it a candidate for investigating neuropharmacological effects. It may modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .
  • Enzyme Inhibition Studies :
    • The compound could serve as a lead for designing enzyme inhibitors, particularly those targeting cyclooxygenases (COX), which are involved in inflammatory processes. Similar compounds have been noted for their COX inhibitory activity, suggesting potential applications in pain management .
  • Drug Design and Development :
    • Structure-activity relationship (SAR) studies involving this compound can aid in optimizing its pharmacological properties. By modifying substituents on the piperazine or tetrazole rings, researchers can enhance selectivity and potency against specific biological targets .

Case Studies and Research Findings

StudyFindings
Jamkhandi et al. (2014)Investigated the antibacterial activity of benzotriazole derivatives; compounds similar to this structure showed significant inhibition against various bacterial strains .
Swamy et al. (2006)Developed N-alkylated benzotriazole derivatives demonstrating potent antimicrobial activity, indicating the importance of structural features in biological activity .
MDPI Research (2020)Evaluated novel benzodifuranyl compounds for COX inhibition; findings suggest potential anti-inflammatory applications for structurally related compounds .

Mechanism of Action

The mechanism of action of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Comparisons

Compound Name/Structure Key Functional Groups Biological Activity Synthesis Method References
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone Benzo[d][1,3]dioxol, piperazine, 2H-tetrazole, 4-fluorophenyl, methanone Not explicitly stated (inferred: antiproliferative/antimicrobial) Likely involves coupling of piperazine and tetrazole intermediates via methanone bridge
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone (4a–c) Benzo[d][1,3]dioxol, dihydropyrazole, furan, methanone Antimicrobial (e.g., against S. aureus) Refluxing intermediates with benzoyl chloride in pyridine
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) Tetrazole-thiol, piperazine sulfonyl, ethanone Antiproliferative (e.g., against MCF-7 cells) Coupling of bromoethanone with tetrazole-thiols in ethanol
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Fluorophenyl, triazole, thiazole, dihydropyrazole Structural characterization (isostructural, triclinic symmetry) Crystallization from DMF solvent
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzo[d][1,3]dioxol, thiazole, pyrrolidine, cyclopropane Not stated (structural focus) Amide coupling using cyclopropanecarboxylic acid

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the central nervous system. This article reviews its biological activity, focusing on its receptor interactions, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a piperazine ring, which is commonly found in many pharmaceuticals due to its ability to interact with neurotransmitter receptors. The presence of the benzo[d][1,3]dioxole moiety enhances its lipophilicity and binding properties, potentially improving its pharmacokinetic profile. The fluorophenyl and tetrazole groups further contribute to its biological activity.

Molecular Structure

ComponentDescription
Molecular Formula C18H19F2N5O3
Molecular Weight 371.37 g/mol
Key Functional Groups Piperazine, benzo[d][1,3]dioxole, tetrazole

Interaction with Neurotransmitter Receptors

Research indicates that compounds with similar structural features exhibit significant affinity for serotonin and dopamine receptors. The piperazine moiety is particularly known for its role in modulating neurotransmitter systems.

Key Findings

  • Serotonin Receptor Binding : Studies have shown that modifications in the piperazine ring can significantly influence receptor affinity. For instance, compounds with additional functional groups have demonstrated enhanced binding to serotonin receptors (5-HT1A and 5-HT2A) .
  • Dopamine Receptor Activity : The compound's interaction with dopamine receptors (D2) suggests potential applications in treating mood disorders and schizophrenia .

Antimicrobial Properties

While the primary focus has been on central nervous system activity, preliminary studies have indicated that the compound may possess antimicrobial properties. Testing against various bacterial strains has shown moderate antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assays reveal that derivatives of this compound exhibit varying degrees of cytotoxic effects on cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety appears to enhance cytotoxicity compared to simpler piperazine derivatives .

Case Study 1: Antidepressant Potential

A study investigated the antidepressant effects of a related compound featuring the same piperazine-benzodioxole structure. Results indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of compounds structurally related to this compound. Results showed that these compounds exhibited effective inhibition against Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(1,3-Benzodioxol-5-ylmethyl)piperazinePiperazine + benzo[d][1,3]dioxoleAntidepressant potentialLacks additional functional groups
4-Chloro-N-(benzo[d][1,3]dioxol-5-yl)methylpiperazineSimilar core structureAntipsychotic activityDifferent substitution pattern

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